2,5-Difluoro-3-nitrobenzaldehyde
Description
2,5-Difluoro-3-nitrobenzaldehyde (CAS: 1803824-20-5) is a fluorinated aromatic aldehyde with a nitro group at the 3-position and fluorine atoms at the 2- and 5-positions. This compound is structurally distinct due to the electron-withdrawing effects of both fluorine and nitro groups, which significantly influence its reactivity, stability, and applications in organic synthesis. It is commonly used as a precursor in pharmaceutical and agrochemical research, particularly in the synthesis of diamine intermediates via reduction reactions .
Key properties include:
Properties
IUPAC Name |
2,5-difluoro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZJFNNDXXIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,5-Difluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 2,5-difluorobenzaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . Another method involves a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate . Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Difluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (concentrated) | TBD |
| Oxidation | KMnO₄ or CrO₃ (oxidizing agents) | TBD |
Organic Synthesis
2,5-Difluoro-3-nitrobenzaldehyde serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions that can lead to diverse derivatives useful in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is being explored for its potential biological activities. The presence of the nitro group allows for further transformations that can result in compounds with significant pharmacological effects.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound in drug discovery.
Material Science
Due to its unique electronic properties imparted by the fluorine and nitro groups, this compound is also being investigated for applications in materials science, particularly in developing specialty chemicals and polymers with enhanced properties.
Biochemical Probes
This compound can act as a biochemical probe to study enzyme-catalyzed reactions. Its reactivity allows it to participate in various biochemical assays, providing insights into enzyme mechanisms and interactions.
Table 3: Comparison with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 2-Fluoro-3-nitrobenzaldehyde | Lacks one fluorine atom | Limited reactivity |
| 3-Nitrobenzaldehyde | No fluorine substitution | Commonly used in dye synthesis |
| 2,4-Difluoro-3-nitrobenzaldehyde | Different substitution pattern | Varies in biological activity |
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and interaction with molecular targets, such as proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Electronic Effects
| Compound | Substituents | Electron Effects | Reactivity in Nucleophilic Additions |
|---|---|---|---|
| This compound | 2-F, 5-F, 3-NO₂ | Strong electron-withdrawing | Moderate (steric hindrance from F) |
| 3-Nitrobenzaldehyde | 3-NO₂ | Moderate electron-withdrawing | High |
| 2-Fluoro-5-nitrobenzaldehyde | 2-F, 5-NO₂ | Strong electron-withdrawing | High (less steric hindrance) |
The fluorine atoms in this compound increase electronegativity but introduce steric hindrance, slowing reactions like nucleophilic aromatic substitution compared to non-fluorinated analogs.
Reduction Behavior
Reduction of nitro groups to amines is a critical reaction for these compounds. describes using SnCl₂·2H₂O under reflux for nitro reduction. Comparative
The fluorinated derivative requires longer reaction times due to decreased electron density at the nitro group, consistent with the electron-withdrawing effects of fluorine .
Biological Activity
2,5-Difluoro-3-nitrobenzaldehyde is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H4F2N O3
- Molar Mass : 181.11 g/mol
- Structural Characteristics : The compound features two fluorine atoms and a nitro group attached to the benzene ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its structural features. The presence of electron-withdrawing groups, such as fluorine and nitro groups, enhances its electrophilic character, allowing it to interact with various biomolecules. These interactions can modulate biochemical pathways, affecting cellular processes.
Biological Activity Insights
-
Antimicrobial Properties :
- Studies have shown that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For instance, nitro-substituted benzaldehydes have been reported to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- A comparative analysis indicated that the introduction of fluorine atoms could enhance the antimicrobial efficacy due to increased lipophilicity and reactivity.
-
Anticancer Potential :
- Research has explored the potential anticancer properties of nitrobenzaldehyde derivatives. Compounds with similar substitutions have demonstrated cytotoxic effects on cancer cell lines, including prostate and breast cancer cells .
- The mechanism typically involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways.
-
Enzyme Interaction Studies :
- The compound has been investigated for its ability to act as a substrate or inhibitor in enzyme-catalyzed reactions. For example, studies have shown that aldehydes can be substrates for NADPH-dependent enzymes, leading to the formation of various products .
- The binding affinity and kinetic parameters can vary based on the substitution pattern on the benzene ring, influencing enzyme selectivity and activity.
Table 1: Summary of Biological Activities
Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
- Mechanistic Studies :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
